REACTION_SMILES
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[CH:2]1([N:7]([CH2:8][CH2:9][NH:10][C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22]2)[CH2:3][CH2:4][CH2:5][CH2:6]1.[Cl:23][CH2:24][Cl:25].[ClH:1]>>[CH:2]1([N:7]([CH2:8][CH2:9][NH2:10])[CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22]2)[CH2:3][CH2:4][CH2:5][CH2:6]1.[ClH:1]
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Name
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Type
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product
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Smiles
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NCCN(C1CCCC1)C1CCCC1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |